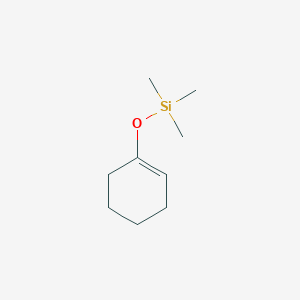

Silane, (1-cyclohexen-1-yloxy)trimethyl-

Overview

Description

Silane, (1-cyclohexen-1-yloxy)trimethyl-, also known as 1-(Trimethylsiloxy)cyclohexene, is used as an intermediate to complex compounds, including natural products . It is also used as a pharmaceutical intermediate .

Synthesis Analysis

1-(Trimethylsiloxy)cyclohexene undergoes Michael addition reaction with methyl vinyl ketone in the presence of dibutyltin bis (triflate) . More detailed synthesis routes and experiment details can be found in the relevant literature.Molecular Structure Analysis

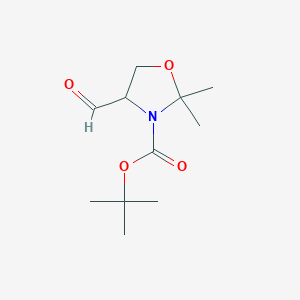

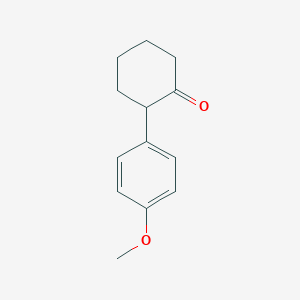

The molecular formula of Silane, (1-cyclohexen-1-yloxy)trimethyl- is C9H18OSi . The molecule contains a total of 32 bonds, including 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 six-membered ring .Chemical Reactions Analysis

1-(Trimethylsiloxy)cyclohexene undergoes Michael addition reaction with methyl vinyl ketone in the presence of dibutyltin bis (triflate) . More detailed chemical reactions can be found in the relevant literature .Physical And Chemical Properties Analysis

The physical and chemical properties of Silane, (1-cyclohexen-1-yloxy)trimethyl- include a density of 0.9±0.1 g/cm3, boiling point of 184.6±8.0 °C at 760 mmHg, vapour pressure of 1.0±0.3 mmHg at 25°C, and enthalpy of vaporization of 40.4±3.0 kJ/mol . It also has a molar refractivity of 56.5±0.4 cm3, and a molar volume of 211.0±5.0 cm3 .Scientific Research Applications

1. Synthesis of Δ 1,9 - Octalone 1-(Trimethylsiloxy)cyclohexene is used in the one-pot synthesis of Δ 1,9 - octalone . This compound is an intermediate to many complex compounds including natural products .

Intermediate in Complex Compound Synthesis

This compound serves as an intermediate in the synthesis of many complex compounds, including natural products . This makes it a valuable tool in the field of organic chemistry.

Chromatography Applications

1-(Trimethylsilyloxy)cyclohexene can be used in chromatography applications . Chromatography is a technique used for the separation of a mixture by passing it in a solution or suspension through a medium in which the components move at different rates.

Mass Spectrometry Applications

This compound can also be used in mass spectrometry applications . Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used for determining masses of particles, for determining the elemental composition of a sample or molecule, and for elucidating the chemical structures of molecules.

Safety And Hazards

Silane, (1-cyclohexen-1-yloxy)trimethyl- is a flammable liquid and vapor . It may be harmful if swallowed . It causes serious eye irritation and skin irritation . It is corrosive to the respiratory tract . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

cyclohexen-1-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h7H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEMOANGDSSPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064441 | |

| Record name | Silane, (1-cyclohexen-1-yloxy)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, (1-cyclohexen-1-yloxy)trimethyl- | |

CAS RN |

6651-36-1 | |

| Record name | 1-(Trimethylsiloxy)cyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6651-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene, 1-((trimethylsilyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006651361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 1-[(trimethylsilyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (1-cyclohexen-1-yloxy)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-cyclohexen-1-yloxy)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-(trimethylsilyloxy)cyclohexene function in organic synthesis?

A1: 1-(Trimethylsilyloxy)cyclohexene acts as a nucleophilic equivalent of cyclohexanone in various organic reactions. It readily reacts with electrophiles, with the trimethylsilyl group subsequently being eliminated to form a new carbon-carbon bond. This property makes it valuable in reactions like Mukaiyama aldol reactions [, , ], Michael additions [, ], and reactions with selenium-stabilized allylic carbocations [, ].

Q2: Can you provide examples of reactions where 1-(trimethylsilyloxy)cyclohexene exhibits distinct stereochemical outcomes?

A2: Interestingly, 1-(trimethylsilyloxy)cyclohexene displays contrasting stereochemical behavior depending on the reaction conditions. In the presence of dichloro(diisopropoxy)titanium, it reacts with β-nitrostyrenes to yield predominantly the l-configured aryl(nitroethyl)-substituted cyclohexanones (ul-combination) [, ]. Conversely, typical enolate or enamine chemistry with cyclohexanone favors the opposite diastereomer.

Q3: Beyond its role in Mukaiyama aldol and Michael addition reactions, what other synthetic applications does 1-(trimethylsilyloxy)cyclohexene have?

A3: 1-(Trimethylsilyloxy)cyclohexene is a versatile reagent in organic synthesis. It has been successfully employed as an initiator in group transfer polymerization (GTP) of methacrylates and acrylates . This allows for the controlled synthesis of polymers with specific molecular weights and narrow polydispersity, highlighting its potential in polymer chemistry.

Q4: Are there any specific spectroscopic data available for characterizing 1-(trimethylsilyloxy)cyclohexene?

A4: While the provided abstracts do not detail specific spectroscopic data for 1-(trimethylsilyloxy)cyclohexene, its characterization would typically involve techniques like nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques would provide information about the compound's structure, functional groups, and molecular weight.

Q5: What is known about the stability of 1-(trimethylsilyloxy)cyclohexene?

A5: Although specific stability data is not provided in the abstracts, 1-(trimethylsilyloxy)cyclohexene is generally handled under anhydrous conditions. This suggests sensitivity to moisture, potentially leading to hydrolysis back to cyclohexanone and trimethylsilanol. Storage under inert atmosphere and low temperatures is likely recommended.

Q6: Are there any studies exploring the trifluoromethylthiolation of 1-(trimethylsilyloxy)cyclohexene?

A6: Yes, research has shown that reacting 1-(trimethylsilyloxy)cyclohexene with trifluoromethylsulfenyl chloride successfully yields trifluoromethylthiolated carbonyl derivatives . This reaction pathway highlights the potential for introducing fluorine-containing groups into cyclic ketone systems using 1-(trimethylsilyloxy)cyclohexene as a starting material.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)